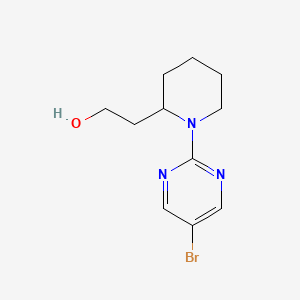

2-(1-(5-Bromopyrimidin-2-yl)piperidin-2-yl)ethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

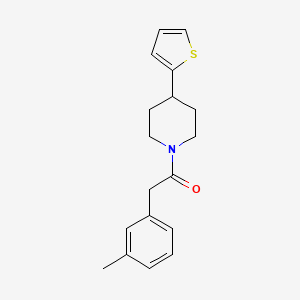

The compound “2-(1-(5-Bromopyrimidin-2-yl)piperidin-2-yl)ethan-1-ol” is a complex organic molecule. It contains a bromopyrimidinyl group attached to a piperidinyl group, which is further attached to an ethan-1-ol group . This compound is likely to be used as a biochemical reagent in life science related research .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a bromopyrimidinyl group attached to a piperidinyl group, which is further attached to an ethan-1-ol group . The molecular formula is likely to be C9H12BrN3O , with an average mass of 242.116 Da and a monoisotopic mass of 241.021454 Da .Physical And Chemical Properties Analysis

The compound “2-(1-(5-Bromopyrimidin-2-yl)piperidin-2-yl)ethan-1-ol” is likely to have a density of 1.5±0.1 g/cm^3, a boiling point of 358.1±34.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It’s also likely to have a molar refractivity of 54.9±0.3 cm^3, a polar surface area of 29 Å^2, and a molar volume of 164.3±3.0 cm^3 .Aplicaciones Científicas De Investigación

Synthesis of Bioactive Molecules

Piperidine derivatives are pivotal in the synthesis of bioactive molecules. They serve as key intermediates in the construction of complex pharmaceuticals. The bromopyrimidinyl and piperidinyl groups in the compound can act as pharmacophores, interacting with biological targets to modulate their activity .

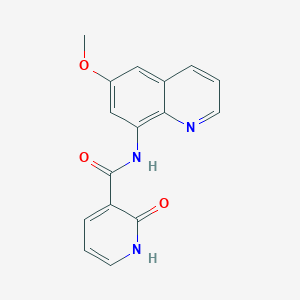

Development of Central Nervous System (CNS) Drugs

The structural features of piperidine derivatives make them suitable for crossing the blood-brain barrier, a critical factor in the development of CNS drugs. This compound could be explored for its potential efficacy in treating neurological disorders due to its ability to reach the brain tissue .

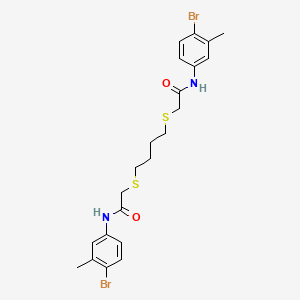

Antimicrobial Agents

The bromopyrimidinyl moiety is known to possess antimicrobial properties. Research into the use of this compound as a precursor for developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi, is a promising field .

Catalysis in Organic Synthesis

Piperidine derivatives can act as catalysts or co-catalysts in organic synthesis reactions. Their ability to donate electrons can be harnessed in various synthetic pathways, potentially improving the efficiency and selectivity of chemical reactions .

Agricultural Chemical Research

In the agricultural sector, piperidine derivatives are investigated for their use as pesticides or herbicides. The compound’s structural elements could be optimized to target specific pests or weeds, enhancing crop protection strategies .

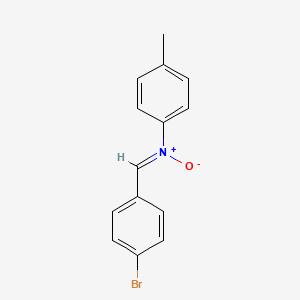

Material Science Applications

The electronic properties of piperidine derivatives make them candidates for material science applications, such as in the development of organic semiconductors or photovoltaic materials. The bromine atom in the compound could be utilized in halogen bonding, which is essential in the self-assembly of materials .

Safety and Hazards

The compound “2-(1-(5-Bromopyrimidin-2-yl)piperidin-2-yl)ethan-1-ol” may pose certain hazards. For example, similar compounds, such as “5-Bromo-2-(1-piperidinyl)pyrimidine”, are classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating potential toxicity if ingested, skin and eye irritation, and possible respiratory system effects .

Propiedades

IUPAC Name |

2-[1-(5-bromopyrimidin-2-yl)piperidin-2-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN3O/c12-9-7-13-11(14-8-9)15-5-2-1-3-10(15)4-6-16/h7-8,10,16H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTCYJLWVQLXOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCO)C2=NC=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(5-Bromopyrimidin-2-yl)piperidin-2-yl)ethan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2878640.png)

![ethyl 6-methyl-2-oxo-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidine-5-carboxylate](/img/structure/B2878644.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2878645.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-dimethylphenyl)amino]acetamide](/img/structure/B2878648.png)

![N'-[(E)-(3-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2878649.png)

![4-Methoxy-3-[(3-nitrophenoxy)methyl]benzaldehyde](/img/structure/B2878656.png)

![3-[5-(2-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2878658.png)